molecular formula C26H36N2O B3817312 [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol

[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol

Cat. No. B3817312
M. Wt: 392.6 g/mol
InChI Key: CYONRDXBEYTDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPBM belongs to the family of bipiperidinyl methanol derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and analgesic effects. In

Scientific Research Applications

[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit antipsychotic effects in animal models of schizophrenia, which may be attributed to its ability to modulate dopamine and serotonin neurotransmission. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to have antidepressant effects in animal models of depression, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been shown to have analgesic effects in animal models of pain, which may be due to its ability to modulate the activity of opioid receptors.

Mechanism of Action

The exact mechanism of action of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to increase levels of BDNF and activate the mTOR pathway, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate various biochemical and physiological processes in the body. It has been shown to increase levels of BDNF, which is a neurotrophic factor that promotes the survival and growth of neurons. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to activate the mTOR pathway, which is involved in various cellular processes, including protein synthesis and cell growth. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate the activity of opioid receptors, which are involved in pain modulation.

Advantages and Limitations for Lab Experiments

[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities, making it a versatile compound for studying various disease conditions. However, there are also some limitations to using [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol in lab experiments. Its exact mechanism of action is not fully understood, and it may interact with other neurotransmitter systems in the brain, making it difficult to isolate its effects on a specific system. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol. One area of interest is its potential as a therapeutic agent for schizophrenia, depression, and pain. Further studies are needed to investigate its safety and efficacy in humans and to determine the optimal dosage and administration route. Another area of interest is its mechanism of action, which is not fully understood. Future studies should focus on elucidating the exact molecular targets of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol and its interactions with other neurotransmitter systems in the brain. Finally, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol may have potential applications in other disease conditions, such as addiction and neurodegenerative disorders, which warrant further investigation.

properties

IUPAC Name

[1-(1-benzylpiperidin-4-yl)-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O/c29-22-26(16-12-23-8-3-1-4-9-23)15-7-17-28(21-26)25-13-18-27(19-14-25)20-24-10-5-2-6-11-24/h1-6,8-11,25,29H,7,12-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONRDXBEYTDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)(CCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1'-Benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
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[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
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[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
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[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol

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